molecular formula C38H46N4O4 B14648460 Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate CAS No. 49620-57-7

Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate

Cat. No.: B14648460
CAS No.: 49620-57-7
M. Wt: 622.8 g/mol
InChI Key: LBQCKRXCVYHRKX-UHFFFAOYSA-N
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Description

Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate is a complex organic compound with a molecular formula of C34H38N4O4 and a molecular weight of 566.69 g/mol . This compound is part of the porphyrin family, which are macrocyclic compounds known for their role in biological systems, such as hemoglobin and chlorophyll.

Preparation Methods

The synthesis of Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate involves multiple steps. One common method includes the use of 3-ethoxy-3-oxopropylzinc bromide as a reagent to insert the ethyl propanoate group into the substrate . The reaction typically occurs in a tetrahydrofuran (THF) solvent under controlled conditions. Industrial production methods may involve large-scale synthesis using similar reagents and conditions, optimized for yield and purity.

Chemical Reactions Analysis

Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex macrocyclic structures.

    Biology: Studied for its potential role in mimicking natural porphyrins, which are crucial in various biological processes.

    Medicine: Investigated for its potential use in photodynamic therapy, a treatment method that uses light-activated compounds to target cancer cells.

    Industry: Utilized in the development of dyes and pigments due to its stable and vibrant coloration.

Mechanism of Action

The mechanism of action of Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s macrocyclic structure allows it to bind to specific sites, influencing biological pathways and processes. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can damage cancer cells .

Comparison with Similar Compounds

Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate can be compared with other porphyrin derivatives:

    Diethyl 3,3’- (3,7,12,17-tetramethylporphyrin-2,18-diyl)dipropanoate: Similar in structure but with different substituents, affecting its reactivity and applications.

    Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate: . These comparisons highlight the unique features of this compound, such as its specific substituents and macrocyclic structure, which contribute to its distinct chemical behavior and applications.

Properties

CAS No.

49620-57-7

Molecular Formula

C38H46N4O4

Molecular Weight

622.8 g/mol

IUPAC Name

ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C38H46N4O4/c1-9-25-21(5)29-17-30-23(7)27(13-15-37(43)45-11-3)35(41-30)20-36-28(14-16-38(44)46-12-4)24(8)32(42-36)19-34-26(10-2)22(6)31(40-34)18-33(25)39-29/h17-20,39-40H,9-16H2,1-8H3

InChI Key

LBQCKRXCVYHRKX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OCC)CCC(=O)OCC)C)C)CC)C

Origin of Product

United States

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